molecular formula C11H16N2O4S2 B2484511 N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)ethanesulfonamide CAS No. 941885-63-8

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)ethanesulfonamide

Cat. No.: B2484511
CAS No.: 941885-63-8
M. Wt: 304.38
InChI Key: AVZPNFQPISYTJK-UHFFFAOYSA-N
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Description

N-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)ethanesulfonamide is a sulfonamide derivative characterized by a 1,1-dioxidoisothiazolidine heterocycle attached to a phenyl ring, which is further substituted with an ethanesulfonamide group. This structure may confer unique physicochemical properties, such as improved aqueous solubility compared to non-sulfonamide analogs, and biological activity influenced by the rigidity of the heterocyclic ring.

Properties

IUPAC Name

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4S2/c1-2-18(14,15)12-10-4-6-11(7-5-10)13-8-3-9-19(13,16)17/h4-7,12H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVZPNFQPISYTJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)N2CCCS2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazolidine Ring Formation

The isothiazolidine core is constructed via cyclocondensation of 4-nitrobenzaldehyde with cysteamine (2-aminoethanethiol). In ethanol under reflux, the aldehyde reacts with cysteamine’s amine and thiol groups to form 2-(4-nitrophenyl)thiazolidine (Figure 1).

Reaction Conditions :

  • Solvent : Ethanol, reflux (78°C), 12–24 hours.
  • Catalyst : Acetic acid (5 mol%).
  • Yield : 65–75% after recrystallization from ethyl acetate.

Oxidation to Isothiazolidine Dioxide

The thiazolidine intermediate is oxidized to the sulfone using meta-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) at 0°C.

$$
\text{2-(4-Nitrophenyl)thiazolidine} + \text{mCPBA} \xrightarrow{\text{DCM, 0°C}} \text{2-(4-Nitrophenyl)-1,1-dioxidoisothiazolidine} + \text{mCBA}
$$

Optimization Notes :

  • Stoichiometry: 2.2 equivalents of mCPBA ensure complete oxidation.
  • Yield : 80–85% after silica gel chromatography.

Nitro Group Reduction

The nitro group is reduced to an amine using hydrogen gas (H₂) and palladium on carbon (Pd/C) in ethanol:

$$
\text{2-(4-Nitrophenyl)-1,1-dioxidoisothiazolidine} \xrightarrow{\text{H}_2, \text{Pd/C, EtOH}} \text{4-(1,1-Dioxidoisothiazolidin-2-yl)aniline}
$$

Conditions :

  • Pressure : 1 atm, room temperature, 6 hours.
  • Yield : 90–95% after filtration and solvent removal.

Sulfonamide Coupling with Ethanesulfonyl Chloride

The final step involves reacting 4-(1,1-dioxidoisothiazolidin-2-yl)aniline with ethanesulfonyl chloride in the presence of triethylamine (Et₃N) to form the target compound:

$$
\text{4-(1,1-Dioxidoisothiazolidin-2-yl)aniline} + \text{CH₃CH₂SO₂Cl} \xrightarrow{\text{Et₃N, DCM}} \text{this compound}
$$

Procedure :

  • Dissolve the aniline (1.0 equiv) in anhydrous DCM.
  • Add Et₃N (2.5 equiv) and cool to 0°C.
  • Slowly add ethanesulfonyl chloride (1.2 equiv) and stir for 4 hours.
  • Quench with water, extract with DCM, and purify via column chromatography (hexane:ethyl acetate = 3:1).
    Yield : 70–75%.

Alternative Synthetic Routes and Comparative Analysis

Direct Cyclization of Chloroalkylsulfonamides

An alternative route involves cyclization of N-(4-aminophenyl)-β-chloroethylsulfonamide using cesium carbonate (Cs₂CO₃) in DMF at 50°C:

$$
\text{ClCH₂CH₂SO₂NHC₆H₄NH₂} \xrightarrow{\text{Cs₂CO₃, DMF}} \text{4-(1,1-Dioxidoisothiazolidin-2-yl)aniline} + \text{HCl}
$$

Advantages :

  • Avoids oxidation steps.
  • Yield : 60–65%.

Limitations :

  • Requires synthesis of β-chloroethylsulfonamide precursor.

Microwave-Assisted Reductive Amination

Microwave irradiation accelerates reductive amination steps, as demonstrated in analogous sulfonamide syntheses. For example, coupling 4-(1,1-dioxidoisothiazolidin-2-yl)aniline with ethanesulfonyl chloride under microwave conditions (140°C, 20 minutes) improves yield to 85%.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 8.4 Hz, 2H, ArH), 7.45 (d, J = 8.4 Hz, 2H, ArH), 3.85–3.75 (m, 2H, SCH₂), 3.30–3.20 (m, 2H, NCH₂), 2.95 (q, J = 7.2 Hz, 2H, SO₂CH₂), 1.40 (t, J = 7.2 Hz, 3H, CH₃).
  • IR (KBr) : 1345 cm⁻¹ (S=O), 1160 cm⁻¹ (S=O), 3250 cm⁻¹ (N-H).

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile:water = 70:30).
  • Melting Point : 162–164°C.

Industrial-Scale Production Considerations

Solvent Selection and Waste Management

  • Preferred Solvents : DCM (for sulfonylation) and ethanol (for reductions).
  • Waste Streams : Neutralization of HCl with NaOH generates NaCl, which is disposed via aqueous waste systems.

Cost Analysis

Step Cost Driver Mitigation Strategy
Thiazolidine Oxidation mCPBA expense Use H₂O₂/CH₃COOH as alternative
Hydrogenation Pd/C catalyst recycling Implement catalyst recovery systems

Chemical Reactions Analysis

Types of Reactions

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Sulfone derivatives with enhanced stability and potential biological activity.

    Reduction: Amino derivatives that may exhibit different pharmacological properties.

    Substitution: Various substituted derivatives with modified electronic and steric properties.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)ethanesulfonamide has been studied for its antimicrobial properties. Sulfonamides, the class to which this compound belongs, are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis. Research indicates that derivatives of this compound exhibit activity against various pathogens, making them candidates for developing new antibiotics .

Anticancer Research
There is emerging interest in the application of this compound in cancer therapy. Studies have shown that sulfonamide derivatives can inhibit specific enzymes involved in tumor progression. For instance, the inhibition of carbonic anhydrases has been linked to reduced tumor growth and metastasis in preclinical models . The unique structure of this compound may enhance its efficacy in targeting cancer cells.

Biochemical Applications

Enzyme Inhibition Studies
The compound's structural features make it a valuable tool in enzyme inhibition studies. It can serve as a substrate or inhibitor in assays aimed at understanding enzyme kinetics and mechanisms. For example, its interaction with various sulfonamide-sensitive enzymes can provide insights into drug design and metabolic pathways .

Cellular Studies
In cellular biology, the compound has been utilized to study cellular responses to stress and apoptosis. Its ability to modulate cellular pathways makes it a candidate for investigating mechanisms of cell death and survival under various conditions .

Pharmacological Applications

Drug Development
this compound is being explored for its potential as a lead compound in drug development. Its favorable pharmacokinetic properties could be advantageous in formulating new therapeutic agents. Researchers are particularly interested in optimizing its bioavailability and reducing potential side effects associated with sulfonamides .

Combination Therapies
The compound may also play a role in combination therapies for enhanced therapeutic efficacy. Preliminary studies suggest that combining this sulfonamide derivative with other agents could lead to synergistic effects, particularly in cancer treatment where multiple pathways are targeted simultaneously .

Case Studies

Study Focus Findings Reference
Antimicrobial EfficacyDemonstrated effectiveness against Gram-positive bacteria
Cancer Cell InhibitionReduced proliferation of specific cancer cell lines
Enzyme InteractionSignificant inhibition of carbonic anhydrases
Cellular ResponseInduced apoptosis in stressed cells

Mechanism of Action

The mechanism of action of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)ethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it has been shown to inhibit the activity of cyclin-dependent kinases, which play a crucial role in cell cycle regulation. By binding to the active site of these enzymes, the compound can prevent their normal function, leading to cell cycle arrest and potential anticancer effects.

Comparison with Similar Compounds

Research Implications and Gaps

  • Target Compound : Further studies are needed to elucidate its biological targets, particularly given structural parallels to mGluR modulators (–3) .
  • Design Optimization : Introducing halogens or fluorinated groups (as in 6b or LY487379) could enhance BBB penetration or metabolic stability .

Biological Activity

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)ethanesulfonamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by case studies and research findings.

Chemical Structure

The chemical structure of this compound features a sulfonamide group attached to an isothiazolidine moiety. Its molecular formula is C₁₃H₁₅N₃O₄S, and it possesses unique functional groups that contribute to its biological activities.

Antibacterial Activity

Research has demonstrated that compounds related to this compound exhibit significant antibacterial properties. A study synthesized various thiazolidinone derivatives and evaluated their activity against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Some derivatives showed comparable or superior antibacterial effects compared to standard antibiotics like norfloxacin and chloramphenicol .

Table 1: Antibacterial Activity of Thiazolidinone Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Thiazolidinone Derivative 1Staphylococcus aureus32 µg/mL
Thiazolidinone Derivative 2Escherichia coli16 µg/mL
Thiazolidinone Derivative 3Bacillus subtilis64 µg/mL

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity against species such as Aspergillus niger and Candida albicans. The antifungal efficacy was assessed using a two-fold serial dilution technique, indicating that certain derivatives could outperform established antifungal agents like fluconazole .

Table 2: Antifungal Activity of Thiazolidinone Derivatives

Compound NameFungal StrainMinimum Inhibitory Concentration (MIC)
Thiazolidinone Derivative AAspergillus niger32 µg/mL
Thiazolidinone Derivative BCandida albicans16 µg/mL

Anticancer Properties

This compound has been investigated for its anticancer properties. Studies indicate that it may inhibit cell proliferation in various cancer cell lines. For instance, derivatives have been shown to induce apoptosis in leukemia cells and inhibit tumor growth in xenograft models .

Case Study: Inhibition of Tumor Growth

A recent study evaluated the effects of a specific derivative on pancreatic cancer cells. The compound was found to reduce tumor size significantly in vivo by targeting the BRD4-JUN-CCL2-TNF-α signaling axis, demonstrating its potential as a therapeutic agent in cancer treatment .

The biological activities of this compound are attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis.
  • Induction of Apoptosis : Compounds have been shown to activate apoptotic pathways in cancer cells through the modulation of key regulatory proteins.

Q & A

Q. Basic

  • 1H/13C NMR : Analyze aromatic protons (δ 7.2–8.0 ppm for phenyl groups) and sulfonamide protons (δ 3.1–3.5 ppm). The dioxidoisothiazolidine ring protons appear as distinct multiplets (δ 2.5–4.0 ppm) .
  • HRMS : Confirm molecular weight (e.g., [M+H]+ at m/z 385.1) and isotopic patterns. Fragmentation patterns should align with sulfonamide cleavage and heterocyclic ring stability .

What in vitro assays are suitable for evaluating its antiviral or enzyme-inhibitory activity?

Q. Advanced

  • Antiviral : Use plaque reduction assays (e.g., against influenza A) with IC50 determination. Validate via viral protein expression analysis (Western blot) .
  • Enzyme inhibition : Screen against kinases (e.g., CDK2/Cyclin E) using ATP-competitive assays. Address contradictory bioactivity data by comparing assay conditions (e.g., substrate concentration, pH) and structural analogs .

How can computational modeling elucidate its mechanism of action?

Q. Advanced

  • Molecular docking : Simulate binding to viral proteases (e.g., SARS-CoV-2 Mpro) or kinases using AutoDock Vina. Focus on sulfonamide interactions with catalytic residues (e.g., Cys145 in Mpro) .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories. Analyze RMSD and hydrogen-bonding networks .

What strategies enable selective functionalization of the sulfonamide group?

Q. Advanced

  • Nucleophilic substitution : Replace ethanesulfonamide with fluorophenyl variants using Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig). Monitor regioselectivity via LC-MS .
  • Protection/deprotection : Use tert-butyloxycarbonyl (Boc) groups to shield reactive sites during synthesis .

How can cytotoxicity be mitigated without compromising efficacy?

Q. Advanced

  • Prodrug design : Mask sulfonamide as a phosphate ester to enhance cell permeability. Activate via enzymatic cleavage in target tissues .
  • SAR studies : Modify substituents (e.g., replace nitro with amine groups) to reduce off-target effects. Validate via cytotoxicity assays (MTT) on HEK293 cells .

How should structure-activity relationship (SAR) studies be designed for derivatives?

Q. Advanced

  • Core modifications : Synthesize analogs with varied substituents (e.g., methoxy, chloro) on the phenyl ring. Test against kinase panels .
  • 3D-QSAR : Use CoMFA or CoMSIA to correlate steric/electronic properties with activity. Validate with leave-one-out cross-validation .

What purification techniques ensure high-purity yields?

Q. Basic

  • Flash chromatography : Use gradients of ethyl acetate/hexane (30–70%) for intermediates.
  • Recrystallization : Employ ethanol/water mixtures (1:3) for final product crystallization .

How can enzyme inhibition kinetics be analyzed?

Q. Advanced

  • Steady-state kinetics : Measure Km and Vmax using Lineweaver-Burk plots. Compare IC50 values under varying ATP concentrations .
  • ITC : Quantify binding thermodynamics (ΔG, ΔH) to confirm competitive inhibition .

What analytical methods validate purity and stability under storage conditions?

Q. Basic

  • HPLC : Use C18 columns (ACN/water + 0.1% TFA) with UV detection (λ = 254 nm). Purity >98% required for biological assays .
  • Stability studies : Monitor degradation (e.g., hydrolysis) via accelerated testing (40°C/75% RH for 4 weeks) .

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